molecular formula C10H15NO B1361629 2-(O-Ethylanilino)ethanol CAS No. 30573-52-5

2-(O-Ethylanilino)ethanol

Cat. No.: B1361629
CAS No.: 30573-52-5
M. Wt: 165.23 g/mol
InChI Key: WRDNDQAJVPZACU-UHFFFAOYSA-N
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Description

2-(O-Ethylanilino)ethanol is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl group and an ethanol group. This compound is known for its applications in various chemical reactions and its role in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(O-Ethylanilino)ethanol can be synthesized through the reaction of aniline with ethylene oxide in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the opening of the ethylene oxide ring and subsequent nucleophilic attack by the aniline nitrogen.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of aniline and ethylene oxide to the desired product, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(O-Ethylanilino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the hydroxyl group.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the ethyl-substituted aniline.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted aniline derivatives.

Scientific Research Applications

2-(O-Ethylanilino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(O-Ethylanilino)ethanol involves its interaction with various molecular targets, including enzymes and receptors. The ethanol group can form hydrogen bonds with active sites, while the ethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Ethylanilino)ethanol
  • 2-(Methylphenylamino)ethanol
  • N-(2-Hydroxyethyl)aniline

Uniqueness

2-(O-Ethylanilino)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(2-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDNDQAJVPZACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290819
Record name 2-(O-Ethylanilino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30573-52-5
Record name NSC71240
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(O-Ethylanilino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-ETHYLANILINO)ETHANOL
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